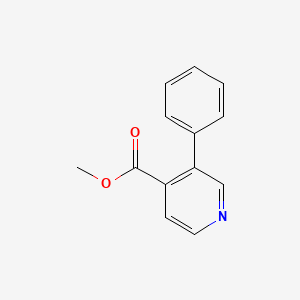

Methyl 3-Phenylisonicotinate

CAS No.: 850162-87-7

Cat. No.: VC3279677

Molecular Formula: C13H11NO2

Molecular Weight: 213.23 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 850162-87-7 |

|---|---|

| Molecular Formula | C13H11NO2 |

| Molecular Weight | 213.23 g/mol |

| IUPAC Name | methyl 3-phenylpyridine-4-carboxylate |

| Standard InChI | InChI=1S/C13H11NO2/c1-16-13(15)11-7-8-14-9-12(11)10-5-3-2-4-6-10/h2-9H,1H3 |

| Standard InChI Key | KYTMHPFNGAMHPC-UHFFFAOYSA-N |

| SMILES | COC(=O)C1=C(C=NC=C1)C2=CC=CC=C2 |

| Canonical SMILES | COC(=O)C1=C(C=NC=C1)C2=CC=CC=C2 |

Introduction

Chemical Structure and Properties

Molecular Composition and Identification

Methyl 3-phenylisonicotinate is characterized by a molecular formula of C₁₃H₁₁NO₂, with an expected molecular weight of approximately 213.23 g/mol, similar to its positional isomer methyl 2-phenylisonicotinate . The compound consists of a pyridine ring with a carboxymethyl group at the 4-position (isonicotinic position) and a phenyl group at the 3-position.

Structural Characteristics

The structure of methyl 3-phenylisonicotinate features:

-

A pyridine core (isonicotinic backbone)

-

A methyl ester group at the 4-position

-

A phenyl substituent at the 3-position

-

A nitrogen atom at position 1 of the pyridine ring

This arrangement creates a molecule with interesting electronic properties due to the interaction between the electron-withdrawing pyridine nitrogen, the ester group, and the phenyl substituent.

Physical and Chemical Properties

| Property | Expected Value/Characteristic |

|---|---|

| Physical State | Crystalline solid |

| Molecular Weight | 213.23 g/mol |

| Molecular Formula | C₁₃H₁₁NO₂ |

| Solubility | Soluble in organic solvents (MeCN, MeOH, DMF) |

| Functional Groups | Methyl ester, pyridine, phenyl |

Synthesis and Preparation Methods

Fischer Esterification Followed by Arylation

A viable synthetic pathway would involve Fischer esterification of 3-bromoisonicotinic acid to form methyl 3-bromoisonicotinate, followed by Suzuki-Miyaura cross-coupling with phenylboronic acid or its derivatives. This approach is analogous to the synthesis of butyl 2-bromoisonicotinate described in the literature .

Direct Coupling Approach

Another approach might involve the direct coupling of methyl isonicotinate with a suitable phenylating agent to introduce the phenyl group at the 3-position. The Suzuki-Miyaura cross-coupling reaction is particularly useful for this purpose, as demonstrated for similar compounds in the literature .

Suzuki-Miyaura Coupling Conditions

| Reaction Component | Typical Conditions |

|---|---|

| Catalyst | Pd(PPh₃)₄ (1 mol%) |

| Base | Cs₂CO₃ (1.4 equiv.) |

| Solvent | DMF |

| Temperature | 80°C |

| Reaction Time | 24 hours |

| Boronic Acid:Substrate Ratio | 1.2:1 |

These conditions have been reported to work effectively for similar coupling reactions in related compounds .

Comparison with Positional Isomers

Structural Comparison with Methyl 2-Phenylisonicotinate

While methyl 3-phenylisonicotinate and methyl 2-phenylisonicotinate share the same molecular formula (C₁₃H₁₁NO₂) and similar molecular weight (213.23 g/mol), the position of the phenyl group creates distinct differences in electronic distribution and potential reactivity .

Research Methodology Considerations

Characterization Techniques

For comprehensive characterization of methyl 3-phenylisonicotinate, several analytical techniques would be essential:

-

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C)

-

Mass Spectrometry (MS) for molecular weight confirmation

-

Infrared (IR) spectroscopy for functional group identification

-

X-ray crystallography for definitive structural confirmation

-

High-Performance Liquid Chromatography (HPLC) for purity assessment

Biological Evaluation Methods

Based on protocols used for similar compounds, biological evaluation could include:

-

Agar well diffusion assay for preliminary antimicrobial screening

-

Micro-broth dilution method for determining minimum inhibitory concentrations

-

Molecular docking studies to evaluate binding to target proteins

-

Structure-activity relationship (SAR) studies comparing different substitution patterns

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume